molecular formula C20H13BrN4O B3608483 6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide

6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide

Katalognummer B3608483
Molekulargewicht: 405.2 g/mol
InChI-Schlüssel: FTNSRSTZEPZAOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide, also known as GSK690693, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the activity of several kinases, including AKT, which plays a crucial role in cell survival and proliferation.

Wirkmechanismus

6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide inhibits the activity of AKT by binding to its kinase domain. AKT is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell survival, proliferation, and metabolism. Inhibition of AKT by this compound leads to the activation of several downstream signaling pathways that ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in several types of cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models. However, this compound has also been shown to have off-target effects, including the inhibition of other kinases, such as p70S6K and SGK1.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide is its specificity for AKT, which makes it a promising candidate for cancer therapy. However, the off-target effects of this compound can complicate its use in lab experiments. In addition, the synthesis of this compound is complex and time-consuming, which can limit its availability for research purposes.

Zukünftige Richtungen

Several future directions for the research on 6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide include the development of more potent and selective inhibitors of AKT, the identification of biomarkers that can predict the response to this compound, and the combination of this compound with other cancer therapies to improve its efficacy. In addition, the use of this compound in combination with immunotherapy has also been proposed as a potential strategy for cancer treatment.
Conclusion:
In conclusion, this compound is a promising candidate for cancer therapy due to its ability to inhibit the activity of AKT and induce apoptosis in cancer cells. However, the off-target effects of this compound and its complex synthesis method can limit its use in lab experiments. Further research is needed to optimize the use of this compound in cancer treatment and improve its efficacy.

Wissenschaftliche Forschungsanwendungen

6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that this compound inhibits the activity of AKT, which is frequently upregulated in cancer cells and plays a crucial role in cell survival and proliferation. Inhibition of AKT by this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

6-bromo-N,2-dipyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O/c21-14-5-6-18-16(9-14)17(20(26)24-15-4-2-8-23-12-15)10-19(25-18)13-3-1-7-22-11-13/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSRSTZEPZAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.